molecular formula C9H10N2 B2813267 3-(2-Aminoethyl)benzonitrile CAS No. 219919-49-0

3-(2-Aminoethyl)benzonitrile

Cat. No.: B2813267
CAS No.: 219919-49-0
M. Wt: 146.193
InChI Key: JSHAWLCRADHRGW-UHFFFAOYSA-N
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Description

Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol (calculated). The compound is typically synthesized as a hydrochloride salt (C₉H₁₁N₂Cl), as evidenced by its use in a reaction with dicyandiamide to yield a guanidine derivative .

Synthesis A representative synthesis involves reacting 3-(2-aminoethyl)benzonitrile hydrochloride (2.0 g, 10.95 mmol) with dicyandiamide under General Procedure C, producing a crude product with LCMS [M+H]⁺ = 231.20 .

Its structural flexibility allows for further functionalization, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

3-(2-aminoethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHAWLCRADHRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219919-49-0
Record name 3-(2-aminoethyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(2-Aminoethyl)benzonitrile involves the reaction of 3-bromobenzonitrile with ethylenediamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the aminoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitrile oxides or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a catalyst.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Nitrile oxides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the interactions of nitriles with biological systems.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights critical differences between 3-(2-Aminoethyl)benzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications References
This compound C₉H₁₀N₂ 146.19 Nitrile, aminoethyl Reaction with dicyandiamide Pharmaceutical intermediate
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 Nitrile, aminomethyl Not specified; commercial availability Organic synthesis reagent
3-([(2-Aminoethyl)sulfanyl]methyl)benzonitrile C₁₀H₁₂N₂S 192.28 Nitrile, sulfanyl, aminoethyl Thioetherification of trityl alcohols Potential kinase inhibitor
3-(1-Amino-2-hydroxyethyl)benzonitrile C₉H₁₀N₂O 162.19 Nitrile, hydroxyethyl, amino Multi-step synthesis from benzophenones Chiral intermediate in drug design
(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile C₉H₇F₃N₂ 200.16 Nitrile, trifluoroethyl, amino Enantioselective synthesis Fluorinated bioactive molecules
3-((6-Methoxybenzofuropyrazol-3-yl)amino)benzonitrile C₁₇H₁₂N₄O₂ 312.31 Nitrile, benzofuropyrazole Coupling with isothiocyanates Antitumor agent (in vitro studies)
4-{[2-(Aminooxy)ethyl]amino}benzonitrile C₉H₁₁N₃O 177.21 Nitrile, aminooxyethyl Multi-step nucleophilic substitution Radiolabeling or prodrug synthesis

Key Research Findings

Bioactivity and Drug Development
  • Antitumor Potential: Derivatives like 3-((6-Methoxybenzofuropyrazol-3-yl)amino)benzonitrile (4e) exhibit inhibitory activity against tumor cell growth, with IC₅₀ values in the micromolar range .
  • Kinase Inhibition: Compounds such as 3-([(2-Aminoethyl)sulfanyl]methyl)benzonitrile are explored as kinesin spindle protein (KSP) inhibitors, showing in vivo anti-tumor effects .
Physicochemical Properties
  • Solubility and Stability: The introduction of sulfanyl or hydroxyethyl groups (e.g., 3-(1-Amino-2-hydroxyethyl)benzonitrile) enhances aqueous solubility but may reduce thermal stability compared to the parent compound .
  • Chiral Derivatives: Enantiomers like (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride are critical in asymmetric synthesis, with distinct pharmacological profiles .

Biological Activity

3-(2-Aminoethyl)benzonitrile, also known as 3-(2-aminoethyl)-benzonitrile hydrochloride, is a compound with significant potential in neuropharmacology due to its structural similarity to neurotransmitters such as serotonin and melatonin. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂, with a molecular weight of approximately 150.19 g/mol. The compound features a benzene ring substituted with a cyano group and an ethylamine side chain at the meta position, which enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC₉H₁₀N₂
Molecular Weight150.19 g/mol
Structural FeaturesBenzene ring, cyano group, aminoethyl side chain

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence serotonergic pathways by interacting with serotonin receptors. This interaction could potentially affect mood regulation, anxiety levels, and other neurological functions. The compound's ability to modulate neurotransmission makes it a candidate for exploring neuroprotective properties.

  • Serotonin Receptor Interaction : Binding studies indicate that the compound can interact with serotonin receptors (5-HT receptors), which are crucial in various physiological processes related to mood and cognition.
  • Neuroprotective Properties : Initial findings suggest that this compound may exhibit neuroprotective effects, although further research is necessary to elucidate the specific mechanisms involved.

The mechanism of action of this compound involves its interaction with various biological targets:

  • Binding Affinity : The ethylamine side chain contributes to the conformational flexibility required for effective binding to receptor sites, particularly serotonin receptors.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways due to its broad spectrum of biological activities, including potential modulation of neurotransmitter release and reuptake processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Interaction Studies : Research indicates that compounds similar to this compound can bind effectively to neurotransmitter receptors, influencing their activity and suggesting potential polypharmacological effects.
  • Antifungal Efficacy : A study highlighted the antifungal activity of piperazinyl-substituted benzonitriles, which may parallel the activities of this compound due to structural similarities .
  • Neurotransmitter Modulation : Investigations into structurally similar compounds have shown their ability to modulate neurotransmitter pathways, indicating that this compound could have comparable effects on serotonergic systems .

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